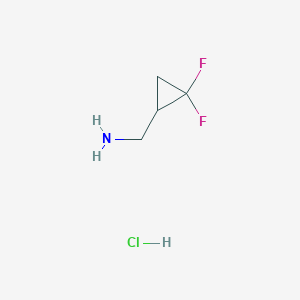![molecular formula C22H20N2O3S2 B2661668 (Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892293-42-4](/img/structure/B2661668.png)
(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a methyl group), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds containing benzyl and thiophene groups generally have moderate to high boiling points and are often soluble in organic solvents .Aplicaciones Científicas De Investigación
Antiviral, Antitubercular, and Anticancer Activities
A study conducted by Çıkla synthesized a series of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]phenyl]-3-substituted thiourea derivatives. These compounds were evaluated for their in vitro activities against various viruses, including HIV-1 and HIV-2, HSV-1, HSV-2, Coxsackie virus B4, Sindbis virus, human cytomegalovirus, and varicella-zoster virus. Additionally, their antimycobacterial activity against Mycobacterium tuberculosis H37 Rv and anticancer activity on A 549 and L 929 cell lines were assessed (Çıkla, 2010).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Properties and Anti-inflammatory Activity
Smelcerovic and colleagues investigated thirty 2-amino-5-alkylidene-thiazol-4-ones for their inhibitory activity against xanthine oxidase, both in commercial enzyme form and in rat liver homogenate. They also assessed the compounds' anti-inflammatory response on human peripheral blood mononuclear cells (PBMCs), finding that some derivatives showed potent inhibitory effects and promising anti-inflammatory responses (Smelcerovic et al., 2015).
Monoamine Oxidase Inhibition
Ahmad and co-researchers synthesized and biologically evaluated two new series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and their derivatives. These compounds were tested for their monoamine oxidases inhibition activities, showing selectivity towards MAO-A over MAO-B, indicating their potential for therapeutic applications in treating disorders related to monoamine oxidase activity (Ahmad et al., 2018).
Propiedades
IUPAC Name |
(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(thiophen-2-ylmethylamino)methylidene]-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-16-8-10-17(11-9-16)15-24-20-7-3-2-6-19(20)22(25)21(29(24,26)27)14-23-13-18-5-4-12-28-18/h2-12,14,23H,13,15H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUGMXFNQCIKH-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CS4)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=CS4)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)
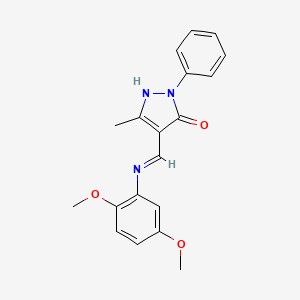
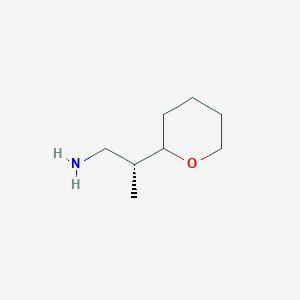
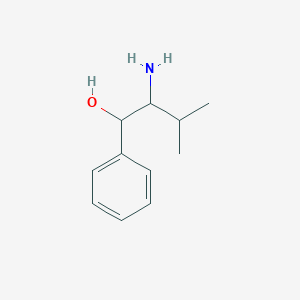
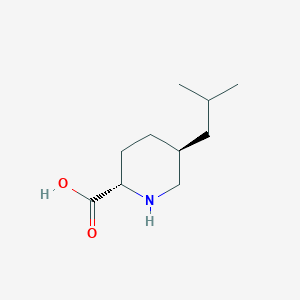
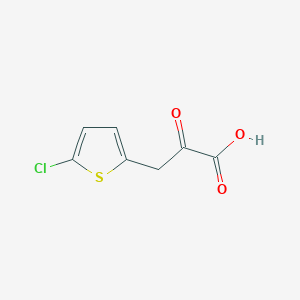
![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)
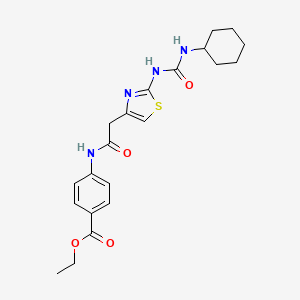
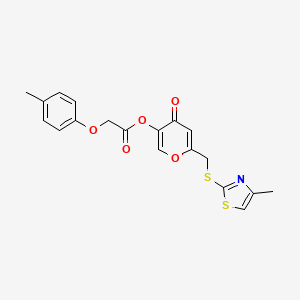
![8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)


